KDM4A (JMJD2A) Cellular Inhibition Potency: A Comparative View of Micromolar Activity
In a cell-based assay measuring the inhibition of human KDM4A via increased H3K9me3 levels in HeLa cells, N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-methylbenzyl)oxalamide exhibited an EC50 of 3,800 nM [1]. This places its cellular potency within the low micromolar range, distinguishing it from the structurally simpler, broad-spectrum 2-oxoglutarate analog N-Oxalylglycine (NOG), which shows a comparable KDM4A IC50 of approximately 250 µM in biochemical assays [2]. The target compound is approximately 66-fold more potent than NOG against KDM4A.
| Evidence Dimension | Cellular KDM4A inhibition potency |
|---|---|
| Target Compound Data | EC50 = 3,800 nM (HeLa cell-based H3K9me3 assay) |
| Comparator Or Baseline | N-Oxalylglycine (NOG) IC50 ≈ 250,000 nM (biochemical assay) |
| Quantified Difference | ~66-fold more potent than NOG |
| Conditions | Human Flag-KDM4A in HeLa cells, 24h incubation, DAPI-based immunofluorescence (target) vs. Biochemical assay with isolated KDM4A (comparator) |
Why This Matters
This demonstrates that the compound achieves low micromolar cellular activity, a critical threshold that distinguishes viable chemical probe starting points from non-specific, low-affinity pan-2OG oxygenase inhibitors like NOG, thereby justifying its selection over simpler, cheaper oxalamide alternatives for KDM4A-focused research programs.
- [1] BindingDB. BDBM50158888. EC50 = 3.80E+3 nM for KDM4A inhibition in HeLa cells. Assay ID 81, Entry ID 50047300. ChEMBL: CHEMBL3785984. View Source
- [2] Rose NR, et al. (2008) Inhibitor scaffolds for 2-oxoglutarate-dependent histone lysine demethylases. J Med Chem 51(22): 7053-7056. DOI: 10.1021/jm800936s. IC50 for N-Oxalylglycine (NOG) against JMJD2A (KDM4A) = 250 µM. View Source
